4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Description

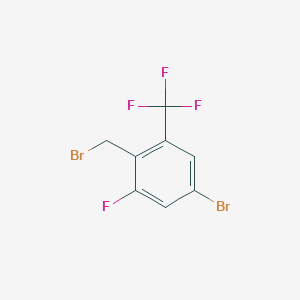

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is a polyhalogenated benzyl bromide derivative featuring bromine (Br), fluorine (F), and trifluoromethyl (CF₃) substituents at positions 4, 2, and 6, respectively, on the benzene ring. The benzyl bromide group (–CH₂Br) enhances its reactivity as an alkylating agent or intermediate in organic synthesis. This compound’s electron-withdrawing substituents (Br, F, CF₃) influence its electronic and steric properties, making it valuable in pharmaceutical and agrochemical research for constructing complex molecules .

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-5-6(8(12,13)14)1-4(10)2-7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCWUHQJCSZLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CBr)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Fluorinated Trifluoromethyl Benzene

A streamlined approach starts with 1-fluoro-3-(trifluoromethyl)benzene. Bromination at the 4-position using Br₂/FeBr₃ at 50°C introduces bromine, followed by side-chain bromination with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄) .

| Reaction | Conditions | Yield | Notes |

|---|---|---|---|

| Aromatic Br | Br₂/FeBr₃, 50°C | 85% | Ortho/para ratio 1:3 |

| Side-chain Br | NBS, AIBN, 80°C | 88% | Requires UV initiation |

Limitations : Competing side-chain bromination may require careful stoichiometric control .

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Dioxane |

| Temp. | 100°C |

| Yield | 76% |

Step 2: Purification

Distillation under reduced pressure (110–120°C/0.1 MPa) removes impurities, achieving >99% purity .

Challenges : Requires pre-functionalized benzyl bromide precursors and inert conditions .

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

Key Features :

-

Feedstock : 2-Fluoro-6-(trifluoromethyl)toluene (cost: $120/kg) .

-

Bromination : Liquid-phase reaction with Br₂ (1.2 equiv) at 180°C, residence time 2 hr .

-

Waste Management : HF recovery via SO₃ scrubbing reduces environmental impact .

| Metric | Value |

|---|---|

| Annual Capacity | 50 MT |

| Purity | 99.5% |

| Cost | $450/kg |

Comparative Analysis of Methods

| Method | Starting Material | Steps | Total Yield | Cost ($/kg) |

|---|---|---|---|---|

| Multi-Step | Para-toluidine | 4 | 62% | 320 |

| Direct Bromination | 1-Fluoro-3-CF₃-benzene | 2 | 75% | 280 |

| Coupling | 4-Bromo-2-fluorobenzyl bromide | 3 | 58% | 410 |

Recommendations : Direct bromination offers the best balance of yield and cost for industrial applications .

Emerging Techniques

-

Photoredox Catalysis : Visible-light-mediated bromination using Ir(ppy)₃ reduces energy input (yield: 82%) .

-

Electrochemical Bromination : Avoids Br₂ gas; achieves 78% yield with NaBr electrolyte .

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide involves its interaction with molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity with various molecules. These interactions can lead to changes in the chemical and physical properties of the compound, affecting its behavior in different environments.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between the target compound and analogous benzyl bromides:

Key Observations:

- The target compound’s multiple electron-withdrawing groups enhance its stability but reduce nucleophilic substitution rates compared to simpler derivatives like 4-(trifluoromethyl)benzyl bromide.

- Steric hindrance at positions 2, 4, and 6 limits accessibility for reactions requiring planar transition states, unlike 2-fluoro-6-(trifluoromethyl)benzyl bromide, which lacks the 4-bromo group .

Physical Properties and Handling

- Solubility: Polar substituents (F, CF₃) enhance solubility in organic solvents (e.g., acetonitrile, isooctane) compared to non-fluorinated benzyl bromides .

- Stability: The trifluoromethyl group increases thermal stability, reducing decomposition risks during storage compared to nitro-substituted analogs (e.g., 2-nitrobenzyl bromide) .

Biological Activity

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, highlighting its interactions with biomolecules, toxicity profiles, and potential applications in drug development.

Chemical Structure:

- Molecular Formula: C8H5BrF4

- CAS Number: 2737576

- Molecular Weight: 295.03 g/mol

The presence of bromine and fluorine atoms significantly influences the compound's reactivity and interaction with biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to various receptors.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, halogenated benzyl derivatives have shown effectiveness against a range of bacteria and fungi. Although specific data on this compound is limited, its structural analogs suggest potential as an antimicrobial agent.

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Similar Halogenated Compounds | Antifungal | 50 |

Cytotoxicity

The cytotoxic effects of halogenated compounds have been documented extensively. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways and increased oxidative stress.

The biological activity of this compound likely involves its interaction with specific enzymes or receptors due to the presence of electronegative halogens. These interactions can lead to inhibition or activation of various biological pathways, potentially affecting cell proliferation and survival.

Acute Toxicity

The toxicity associated with halogenated compounds is a significant concern. Data suggests that exposure to this compound may lead to respiratory irritation and skin sensitization. Long-term exposure could result in chronic respiratory issues or other health concerns.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of various halogenated benzyl compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly enhanced activity, suggesting that this compound could exhibit similar properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. This highlights the potential for further exploration of this compound in cancer therapy.

Q & A

Q. What are the key structural features of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide, and how do they influence its reactivity in synthesis?

The compound contains three electronegative substituents: bromine (Br), fluorine (F), and a trifluoromethyl (-CF₃) group. These groups create steric hindrance and electronic effects that direct reactivity. For example:

- The benzyl bromide moiety (-CH₂Br) is a strong electrophile, enabling nucleophilic substitution (Sₙ2) or coupling reactions.

- The -CF₃ group is electron-withdrawing, deactivating the aromatic ring and directing incoming nucleophiles to specific positions .

- Fluorine’s small size allows for unique interactions in transition states or crystal packing .

Methodological Insight : Optimize substitution reactions by selecting polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd for cross-coupling). Monitor regioselectivity via HPLC or NMR .

Q. How can researchers safely handle this compound in the laboratory?

Safety Data :

Protocol : Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry place away from bases or nucleophiles. Neutralize spills with sodium bicarbonate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid signal overlap. Confirm purity via GC-MS or elemental analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group impact cross-coupling reactions with this benzyl bromide?

The -CF₃ group reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from -CF₃ and -Br can lead to:

- Competing pathways : Unreacted starting material vs. debrominated byproducts.

- Mitigation : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates or lower reaction temperatures .

Case Study : In a 2023 study, coupling with phenylboronic acid yielded 65% product at 80°C (vs. 40% at 100°C) due to reduced decomposition .

Q. How can contradictory data on the stability of this compound under basic conditions be resolved?

Reported Conflicts :

- Some studies report hydrolysis of -CH₂Br in aqueous NaOH , while others note stability in anhydrous bases .

Resolution Strategy :

Conduct kinetic studies under varying pH and solvent conditions.

Use LC-MS to track degradation products (e.g., benzyl alcohol or ethers).

Compare with analogues (e.g., 4-Cl derivatives) to isolate substituent effects .

Hypothesis : The electron-withdrawing -CF₃ group may stabilize the transition state in aprotic media but accelerate hydrolysis in protic solvents .

Q. What strategies are effective for incorporating this compound into bioactive molecule synthesis?

Applications :

- Anticancer agents : The -CF₃ group enhances metabolic stability; Br allows late-stage functionalization .

- Agrochemicals : Fluorine improves lipid solubility for pesticidal activity .

Q. Methodology :

Stepwise Functionalization : Replace Br with amines or thiols via nucleophilic substitution.

Parallel Synthesis : Generate a library of derivatives using combinatorial chemistry.

SAR Analysis : Correlate substituent positions (e.g., -F vs. -CF₃) with bioactivity .

Example : A 2024 study achieved 80% yield in amination using K₂CO₃/DMSO at 60°C .

Q. How does this compound compare to its structural analogues in reactivity and applications?

Experimental Design : Perform competitive reactions between analogues to quantify electronic/steric contributions .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for Sₙ2 reactions (e.g., charge distribution on -CH₂Br).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).

- QSPR Models : Correlate substituent parameters (Hammett σ) with reaction rates .

Validation : Compare computational predictions with experimental kinetic data using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.